molecular formula C17H22N2O2S B4014222 3-(4-hydroxycyclohexyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one

3-(4-hydroxycyclohexyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No. B4014222
M. Wt: 318.4 g/mol
InChI Key: QUGMCYXOLUDQPP-UHFFFAOYSA-N
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Description

The compound belongs to the class of thieno[2,3-d]pyrimidin-4-ones, which are recognized for their significance in pharmacological research. These compounds are versatile pharmacophores that serve as the backbone for various synthetic strategies aimed at exploring their potential therapeutic applications.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-ones has been refined over time to improve efficiency and sustainability. A notable advancement is the one-step synthesis through a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide. This method is characterized by its step economy, reduced catalyst loading, and easy purification, marking a significant improvement over traditional multi-step synthesis routes that required more resources and time (Shi et al., 2018).

Scientific Research Applications

Synthesis and Antibacterial Activity A novel series of compounds, related to the structure , have been synthesized, displaying significant antibacterial activities against various gram-positive and gram-negative bacteria. These compounds were synthesized using a novel, microwave-assisted, solvent-free synthetic route, indicating their potential as antibacterial agents (Prasad et al., 2007).

Antimicrobial and Antiviral Evaluation Another study focused on synthesizing derivatives with similar structures to assess their antimicrobial, antiviral, and cytotoxic activities. Some of the synthesized compounds showed promising activity, underscoring the potential of these compounds in developing new therapeutic agents (El-Sherbeny et al., 1995).

Three-Component Synthesis Research has also explored the efficient synthesis of imidazo[1,2-c]pyrimidines, which are structurally similar, via a one-pot three-component reaction. This highlights a methodological advancement in synthesizing complex heterocyclic compounds with potential biological applications (Bakherad et al., 2014).

Antimicrobial Activity of Substituted Compounds A systematic investigation into the synthesis, characterization, and biological activity of substituted tricyclic compounds revealed significant anti-bacterial and anti-fungal activities. This suggests the potential of these compounds in antimicrobial applications (Mittal et al., 2011).

Microwave-Assisted Synthesis Another study demonstrated the microwave-assisted synthesis of novel thiadiazolothienopyrimidines from 3-amino-2-mercapto-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one. This method highlights a rapid and efficient approach to synthesizing biologically relevant compounds (Prasad et al., 2007).

properties

IUPAC Name

4-(4-hydroxycyclohexyl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c20-12-8-6-11(7-9-12)19-10-18-16-15(17(19)21)13-4-2-1-3-5-14(13)22-16/h10-12,20H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGMCYXOLUDQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)N(C=N3)C4CCC(CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-hydroxycyclohexyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
3-(4-hydroxycyclohexyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 3
3-(4-hydroxycyclohexyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 4
3-(4-hydroxycyclohexyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 5
3-(4-hydroxycyclohexyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 6
3-(4-hydroxycyclohexyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one

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